2-(4-(Methylthio)phenyl)thiazolidine
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Overview
Description
2-(4-(Methylthio)phenyl)thiazolidine is a thiazolidine derivative known for its unique chemical structure and biological activity. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
- The primary target of 2-(4-(Methylthio)phenyl)thiazolidine is not explicitly mentioned in the literature. However, thiazolidine derivatives are known to interact with various biological targets due to their diverse activities .
- However, thiazolidine derivatives have been associated with various pathways, including inflammation, oxidative stress, and cell proliferation .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
2-(4-(Methylthio)phenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s sulfur atom can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, this compound has been shown to interact with glutathione, a critical antioxidant in cells, affecting redox balance .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can impact gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and antioxidant proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its distribution in both cytoplasmic and nuclear compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, mitochondrial localization of this compound can enhance its pro-apoptotic activity by disrupting mitochondrial function and inducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)thiazolidine typically involves the reaction of 4-(methylthio)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Methylthio)phenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine compounds.
Scientific Research Applications
2-(4-(Methylthio)phenyl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.
4-Methylthio-2-phenylthiazole: Investigated for its biological activities.
Uniqueness: 2-(4-(Methylthio)phenyl)thiazolidine stands out due to its unique combination of a thiazolidine ring and a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXOHKYNWJQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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